

# Core Physical Properties of Ethyl 3-Hydroxybutyrate

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Ethyl 3-Hydroxybutyrate*

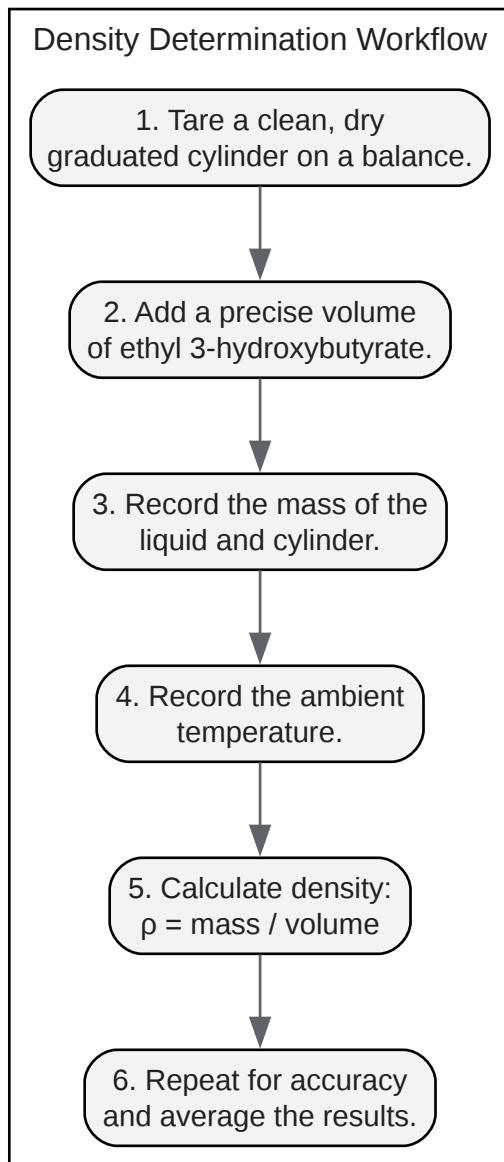
Cat. No.: *B144787*

[Get Quote](#)

The quantitative physical characteristics of **ethyl 3-hydroxybutyrate** are summarized in the table below. This data is essential for its application in laboratory and industrial settings.

| Property                      | Value                                  | Source(s) |
|-------------------------------|----------------------------------------|-----------|
| Molecular Formula             | C6H12O3                                | [3]       |
| Molecular Weight              | 132.16 g/mol                           | [1][4]    |
| Appearance                    | Clear, colorless liquid.               | [1][3]    |
| Boiling Point                 | 170-175 °C at 760 mmHg                 | [1][2]    |
| 338 °F at 760 mmHg            | [1][4]                                 |           |
| 75-76 °C at 12 mmHg           |                                        |           |
| Density                       | 1.017 g/mL at 25 °C                    | [5]       |
| 1.012 g/mL at 20 °C           | [6]                                    |           |
| Refractive Index              | n <sub>20/D</sub> 1.42                 | [5]       |
| n <sub>20/D</sub> 1.421       | [6]                                    |           |
| 1.416 - 1.424                 | [1]                                    |           |
| Solubility                    | Water: ≥ 100 mg/mL at 73 °F<br>(23 °C) | [1][4]    |
| Estimated Water Solubility:   |                                        |           |
| 159,200 mg/L at 25 °C         | [2]                                    |           |
| Flash Point                   | 148 °F (64.4 °C)                       | [1][4]    |
| 77 °C (170.6 °F) - closed cup | [5]                                    |           |
| Melting Point                 | Not Available                          | [2][4]    |

## Experimental Protocols for Physical Property Determination


Accurate determination of physical properties is critical for substance identification and purity assessment. Below are detailed methodologies for key physical property measurements.

### Determination of Density

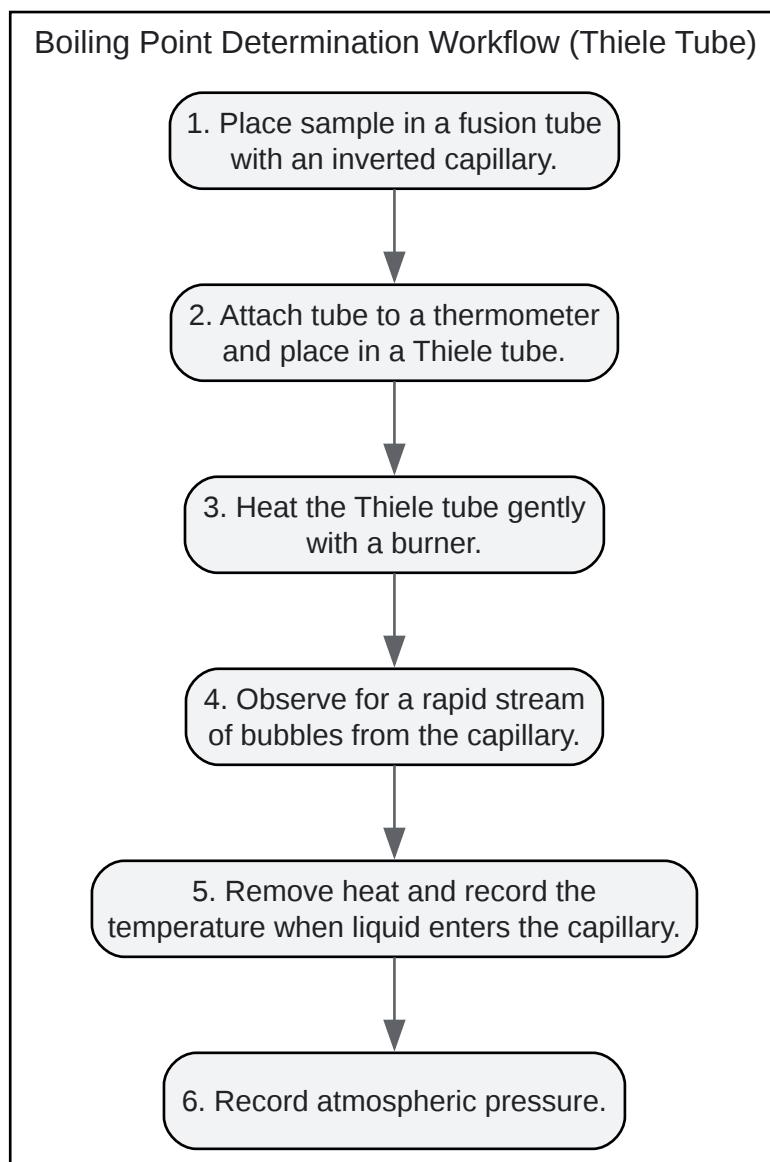
The density of a liquid is its mass per unit volume. A common and straightforward method involves using a graduated cylinder and a balance.[7][8]

Methodology:

- Mass of Empty Cylinder: Place a clean, dry graduated cylinder on an electronic balance and tare the balance to zero. If taring is not possible, record the mass of the empty cylinder (m1). [9][10]
- Volume Measurement: Carefully add a specific volume of **ethyl 3-hydroxybutyrate** (e.g., 20 mL) to the graduated cylinder. Record the volume precisely, reading from the bottom of the meniscus at eye level to avoid parallax error.[7][9]
- Mass of Filled Cylinder: Place the graduated cylinder containing the liquid back on the balance and record the total mass (m2).[9][10]
- Calculation: Calculate the mass of the liquid by subtracting the mass of the empty cylinder from the total mass (mass\_liquid = m2 - m1).[10] The density ( $\rho$ ) is then calculated using the formula:  $\rho = \text{mass\_liquid} / \text{volume}$ .[9]
- Temperature: Record the ambient temperature, as density is temperature-dependent.[7]
- Replication: For improved accuracy, repeat the measurement several times and calculate the average density.[8][9]



[Click to download full resolution via product page](#)


### Workflow for Density Determination

## Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.<sup>[11]</sup> The Thiele tube method is a common technique for this determination.<sup>[12]</sup>

Methodology:

- Sample Preparation: Fill a small test tube (e.g., a fusion tube) with 2-3 mL of **ethyl 3-hydroxybutyrate**.[\[13\]](#)
- Capillary Tube: Take a capillary tube sealed at one end and place it into the test tube with the open end submerged in the liquid.[\[11\]](#)[\[12\]](#)
- Apparatus Setup: Attach the test tube to a thermometer using a rubber band or thread. The bulb of the thermometer should be level with the sample.[\[12\]](#)
- Heating: Immerse the assembly in a Thiele tube containing a heating oil (e.g., mineral oil), ensuring the heating oil level is above the sample level but the open end of the test tube is not submerged.[\[12\]](#)
- Observation: Heat the side arm of the Thiele tube gently.[\[12\]](#) A continuous and rapid stream of bubbles will emerge from the capillary tube as the boiling point is approached.[\[13\]](#)
- Reading: Remove the heat source when a steady stream of bubbles is observed. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point.[\[12\]](#)
- Pressure: Record the atmospheric pressure, as boiling point is pressure-dependent.[\[11\]](#)



[Click to download full resolution via product page](#)

Workflow for Boiling Point Determination

## Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how light propagates through it. It is a fundamental property used for identification and purity analysis. An Abbe refractometer is a common instrument for this measurement.[14]

Methodology:

- Instrument Calibration: Calibrate the refractometer using a standard sample with a known refractive index (e.g., distilled water).
- Sample Application: Place a few drops of **ethyl 3-hydroxybutyrate** onto the clean, dry prism surface of the refractometer.
- Measurement: Close the prisms and allow the sample to equilibrate to the instrument's temperature (typically 20°C).
- Reading: Look through the eyepiece and adjust the control knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
- Data Collection: Read the refractive index value from the instrument's scale. Most modern instruments provide a digital readout.
- Cleaning: Thoroughly clean the prisms with a suitable solvent (e.g., ethanol or acetone) and a soft lens tissue after the measurement.

## Refractive Index Determination Workflow (Abbe Refractometer)

1. Calibrate refractometer with a standard liquid.
2. Apply a few drops of sample to the clean prism.
3. Close prisms and allow temperature to equilibrate.
4. Adjust optics to bring the light/dark interface into focus.
5. Read the refractive index from the scale or digital display.
6. Clean prisms thoroughly with a suitable solvent.

[Click to download full resolution via product page](#)

## Workflow for Refractive Index Determination

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Ethyl 3-Hydroxybutyrate | C6H12O3 | CID 62572 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for Ethyl (±)-3-hydroxybutyrate (HMDB0040409) [hmdb.ca]
- 3. Ethyl 3-hydroxybutyrate(5405-41-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. ETHYL 3-HYDROXYBUTYRATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. 3-羟基丁酸乙酯 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Ethyl (S)-3-hydroxybutyrate | 56816-01-4 [chemicalbook.com]
- 7. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 10. wjec.co.uk [wjec.co.uk]
- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. pubs.aip.org [pubs.aip.org]
- To cite this document: BenchChem. [Core Physical Properties of Ethyl 3-Hydroxybutyrate]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b144787#physical-properties-of-ethyl-3-hydroxybutyrate\]](https://www.benchchem.com/product/b144787#physical-properties-of-ethyl-3-hydroxybutyrate)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)